6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one

Description

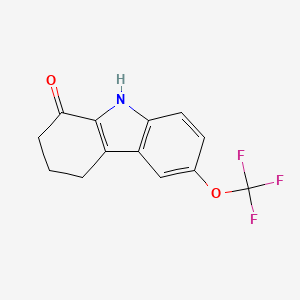

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is a substituted tetrahydrocarbazole derivative characterized by a trifluoromethoxy (-OCF₃) group at the 6-position of the carbazole scaffold. The parent compound, 2,3,4,9-tetrahydrocarbazol-1-one (CAS 3456-99-3), has a molecular formula of C₁₂H₁₁NO, a melting point of 164–165°C, and a boiling point of 386.3°C at 760 mmHg . The introduction of electron-withdrawing groups like -OCF₃ alters the compound’s physicochemical properties, including solubility, stability, and reactivity, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

6-(trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)19-7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNIILXZKOZGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain receptors or enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Alkoxy : The chloro substituent (-Cl) increases molecular weight but lacks the steric bulk and electronic effects of -OCF₃, which may influence binding affinity in biological targets .

Crystallographic and Structural Insights

- 6-Bromo-2-(3-phenylallylidene) Derivative : Exhibits π-π stacking and hydrogen bonding in crystal packing, stabilizing the structure .

- (E)-2-(Furan-2-ylmethylidene) Derivative : Two independent molecules in the asymmetric unit with similar conformations (r.m.s. deviation = 0.082 Å), suggesting substituent flexibility .

Biological Activity

6-(Trifluoromethoxy)-2,3,4,9-tetrahydrocarbazol-1-one is a novel compound derived from the tetrahydrocarbazole family. Its unique trifluoromethoxy group contributes to its distinct chemical properties and biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of receptor activities associated with inflammatory diseases and cancer.

- Molecular Formula : C13H10F3NO2

- Molecular Weight : 269.23 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethoxy group enhances its pharmacological properties, potentially increasing efficacy and selectivity against biological targets.

Research indicates that this compound may act as an antagonist for specific receptors involved in inflammatory processes. Its ability to modulate receptor activity suggests therapeutic applications in managing diseases characterized by dysregulated receptor signaling.

Anticancer Properties

Recent studies highlight the anticancer potential of compounds based on the tetrahydrocarbazole scaffold. For instance:

- In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer). These studies demonstrated significant cytotoxicity and apoptosis induction in treated cells .

- Mechanisms : The anticancer activity is attributed to the activation of pathways leading to DNA damage and mitochondrial dysfunction. The compounds were shown to inhibit angiogenesis and disrupt cell cycle progression .

Anti-inflammatory Activity

The compound's role as a CRTH2 antagonist positions it as a candidate for treating prostaglandin-mediated diseases. CRTH2 is implicated in Th2 cell-mediated inflammation, making antagonists valuable in managing conditions like asthma and allergic responses .

Data Table: Biological Activity Summary

Case Studies

-

Study on Anticancer Activity :

- Researchers synthesized various thioamide derivatives based on the tetrahydrocarbazole scaffold. In vitro assays revealed that these derivatives exhibited significant anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Inflammatory Response Modulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.